molecular formula C19H22N4O5 B3967592 Methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate

Methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate

Cat. No.: B3967592
M. Wt: 386.4 g/mol
InChI Key: NHZZALCSHWXWAT-UHFFFAOYSA-N
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Description

Methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate is an organic compound with the molecular formula C19H22N4O5 It is a derivative of purine and benzoate, featuring a complex structure that includes a butyl group, dimethyl groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 7-butyl-1,3-dimethyl-2,6-dioxopurine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or purine moieties, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of purine metabolism enzymes, affecting cellular processes such as DNA synthesis and repair. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(7-heptyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate: Similar structure but with a heptyl group instead of a butyl group.

    Methyl 3-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate: Similar structure but with the ester group at a different position on the benzoate ring.

Uniqueness

Methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group and the specific positioning of the ester and purine moieties contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

methyl 4-(7-butyl-1,3-dimethyl-2,6-dioxopurin-8-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-5-6-11-23-14-15(21(2)19(26)22(3)16(14)24)20-18(23)28-13-9-7-12(8-10-13)17(25)27-4/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZZALCSHWXWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1OC3=CC=C(C=C3)C(=O)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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